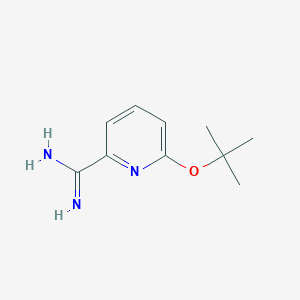

6-(Tert-butoxy)pyridine-2-carboximidamide

Description

Significance of the Pyridine (B92270) Carboximidamide Scaffold in Contemporary Organic Chemistry

The pyridine ring is a fundamental heterocyclic structure found in a vast array of natural products and synthetic compounds, including many pharmaceuticals. rsc.org The incorporation of a carboximidamide group at the 2-position of the pyridine ring creates the pyridine carboximidamide scaffold, a privileged structure in medicinal chemistry. This arrangement of atoms provides a unique combination of hydrogen bonding capabilities, rigidity, and potential for diverse substitutions, making it an attractive framework for designing molecules that can interact with biological targets with high affinity and selectivity.

The versatility of the pyridine carboximidamide scaffold is further enhanced by the ability to modify both the pyridine ring and the carboximidamide group. This allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, which are critical parameters in drug design and discovery.

Contextualizing 6-(Tert-butoxy)pyridine-2-carboximidamide within Pyridine Carboximidamide Research

This compound is a specific derivative within the broader family of pyridine carboximidamides. The key feature of this molecule is the presence of a tert-butoxy (B1229062) group at the 6-position of the pyridine ring. The tert-butoxy group is a bulky and lipophilic substituent that can significantly influence the compound's physical and chemical properties. It can act as a protecting group for a hydroxyl functionality, or it can be used to modulate the compound's interaction with biological targets.

Overview of Key Academic Research Areas

Research involving the pyridine carboximidamide scaffold is primarily concentrated in the field of medicinal chemistry, with a strong emphasis on the discovery of novel therapeutic agents. Recent studies have highlighted the potential of pyridine-2-carboxamide derivatives as potent and selective inhibitors of various enzymes, making them promising candidates for the treatment of a range of diseases, including cancer. nih.gov

Key areas of investigation include:

Enzyme Inhibition: Pyridine carboximidamide derivatives have been explored as inhibitors of a wide range of enzymes. nih.gov Their ability to form specific interactions with the active sites of enzymes makes them valuable leads for drug development.

Cancer Therapy: Recent research has focused on the development of pyridine-2-carboxamide analogues as inhibitors of kinases involved in cancer progression, such as Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov

Antimicrobial Agents: The pyridine carboximidamide scaffold has also been investigated for its potential antimicrobial properties.

While specific research applications of this compound are not extensively documented, its structural features suggest its potential as an intermediate in the synthesis of more complex molecules or as a lead compound for optimization in drug discovery programs. The tert-butoxy group can offer advantages in terms of solubility and metabolic stability, which are important considerations in the development of new drugs.

Below is a data table summarizing the key chemical information for this compound.

| Property | Value |

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Further research is needed to fully elucidate the specific properties and potential applications of this compound. However, based on the established importance of the pyridine carboximidamide scaffold, it is a compound that holds promise for future investigations in medicinal chemistry and beyond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-10(2,3)14-8-6-4-5-7(13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUARTASDWZPQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 6 Tert Butoxy Pyridine 2 Carboximidamide and Structural Analogues

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 6-(tert-butoxy)pyridine-2-carboximidamide and related structures often relies on a multi-step approach, beginning with the construction of a suitably substituted pyridine (B92270) ring, followed by the formation of the carboximidamide functional group.

Synthesis through Pyridine Carbimidothioate Intermediates

One established route to pyridine carboximidamides involves the use of pyridine carbimidothioate intermediates. This method typically begins with the corresponding pyridine carbonitrile. For the synthesis of this compound, the key precursor is 6-(tert-butoxy)pyridine-2-carbonitrile.

A plausible synthetic route to this precursor involves the nucleophilic aromatic substitution of a 6-halopyridine-2-carbonitrile, such as 6-chloropyridine-2-carbonitrile, with a tert-butoxide salt. The electron-withdrawing nature of the nitrile group at the 2-position facilitates nucleophilic attack at the 6-position.

| Starting Material | Reagent | Product | Reaction Type |

| 6-Chloropyridine-2-carbonitrile | Potassium tert-butoxide | 6-(Tert-butoxy)pyridine-2-carbonitrile | Nucleophilic Aromatic Substitution |

Once the 6-(tert-butoxy)pyridine-2-carbonitrile is obtained, it can be converted to the corresponding thioamide by reaction with hydrogen sulfide. The resulting pyridine-2-carbothioamide (B155194) is then S-alkylated, typically with an alkyl halide, to form a pyridine carbimidothioate intermediate. This intermediate is subsequently treated with ammonia (B1221849) or an ammonium (B1175870) salt to yield the desired this compound.

Exploration of Alternative Carboximidamide Synthesis Approaches

A more direct and widely utilized method for the synthesis of carboximidamides from nitriles is the Pinner reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester salt, commonly known as a Pinner salt. wikipedia.org Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the corresponding amidine. wikipedia.orgnrochemistry.com

In the context of this compound synthesis, 6-(tert-butoxy)pyridine-2-carbonitrile would be reacted with an alcohol, such as methanol (B129727) or ethanol, saturated with hydrogen chloride gas. The resulting imidate hydrochloride is then treated with ammonia to afford the target compound.

Table of Pinner Reaction Steps:

| Step | Reactants | Intermediate/Product | Key Conditions |

|---|---|---|---|

| 1 | 6-(tert-butoxy)pyridine-2-carbonitrile, Alcohol (e.g., Ethanol) | Ethyl 6-(tert-butoxy)pyridine-2-carboximidate hydrochloride (Pinner salt) | Anhydrous HCl |

Modern Methodological Advancements in Pyridine Derivatization

Recent advances in organic synthesis have provided more sophisticated and efficient tools for the functionalization of pyridine rings, which are applicable to the synthesis of this compound and its analogues.

Application of Protecting Group Strategies in Amidination, e.g., N-(tert-butoxycarbonyl)protection

The reactivity of the carboximidamide group can complicate further synthetic transformations. Therefore, the use of protecting groups is a crucial strategy. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and amidines due to its stability under various conditions and its facile removal under acidic conditions. organic-chemistry.org

The N-Boc protection of a carboximidamide can be achieved by reacting the amidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com This strategy allows for subsequent modifications of other parts of the molecule without interference from the amidine functionality. The Boc group can be later removed to regenerate the free amidine.

Data on N-Boc Protection:

| Substrate | Protecting Reagent | Product | Typical Base |

|---|

Catalytic Approaches in Pyridine Ring Functionalization, including Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines. rsc.orgnih.gov These methods allow for the direct introduction of various functional groups onto the pyridine ring with high efficiency and selectivity. For the synthesis of precursors to this compound, palladium-catalyzed reactions can be employed to introduce either the tert-butoxy (B1229062) group or the cyano group.

For instance, a 6-halopyridine-2-carbonitrile could potentially undergo a palladium-catalyzed coupling reaction with a tert-butoxide source. More commonly, palladium catalysis is used for the formation of carbon-carbon and carbon-heteroatom bonds, such as in the synthesis of 6-aryl-2-benzoylpyridines from pyridotriazoles. rsc.orgresearchgate.net While not a direct route to the target molecule, these methods showcase the power of palladium catalysis in accessing complex 2,6-disubstituted pyridines. rsc.orgresearchgate.net Palladium-catalyzed carbonylation reactions of iodo-substituted pyridines have also been used to introduce carboxamide functionalities. nih.gov

Strategies for Stereoselective and Regioselective Synthesis

The regioselective synthesis of 2,6-disubstituted pyridines is a significant challenge in organic synthesis. rsc.orgacs.org Modern methodologies have been developed to address this challenge, enabling the controlled synthesis of specific isomers. Palladium-catalyzed reactions have been instrumental in achieving high regioselectivity in the functionalization of the pyridine ring. rsc.orgfigshare.comacs.org For example, the synthesis of 2,3,6-trisubstituted pyridines has been accomplished with high regioselectivity using palladium catalysis starting from isoxazolinones. figshare.comacs.org

Furthermore, base-catalyzed one-pot, three-component reactions have emerged as an efficient and environmentally friendly approach for the regioselective synthesis of highly substituted pyridines. organic-chemistry.org These methods often offer high atom economy and operational simplicity. While specific examples leading directly to this compound are not prevalent, these advanced strategies provide a powerful toolkit for the synthesis of a wide array of structural analogues with precise control over the substitution pattern.

Multicomponent Coupling Techniques for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecular architectures, such as the substituted pyridine ring of this compound, in a single synthetic operation. These reactions are characterized by the combination of three or more starting materials in a one-pot fashion to form a product that contains substantial portions of all the initial reactants. The atom economy, operational simplicity, and ability to rapidly generate molecular diversity make MCRs a highly attractive strategy in modern organic synthesis.

While a direct one-pot multicomponent synthesis of this compound is not extensively documented, a plausible and efficient synthetic route involves the initial construction of a suitably functionalized pyridine precursor via an MCR, followed by subsequent modifications. A common strategy is the synthesis of a 6-halo-pyridine-2-carbonitrile intermediate, which can then be elaborated to the target compound.

For instance, a well-established MCR for the synthesis of polysubstituted pyridines is the Hantzsch pyridine synthesis or variations thereof. However, for the specific substitution pattern required, other MCRs, such as those involving the condensation of β-enaminonitriles with active methylene (B1212753) compounds, can be envisioned.

A hypothetical, yet chemically sound, multicomponent approach could involve the reaction of a 1,3-dicarbonyl compound, a β-enaminonitrile, and an ammonium source to construct the pyridine-2-carbonitrile (B1142686) core. The optimization of such a reaction would involve screening various catalysts, solvents, and temperature profiles to maximize the yield of the desired pyridine scaffold.

Reaction Condition Optimization and Yield Enhancement Studies

Introduction of the Tert-butoxy Group via Nucleophilic Aromatic Substitution (SNAr)

A common method for introducing an alkoxy group onto an electron-deficient pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. Starting from a precursor such as 6-chloro-pyridine-2-carbonitrile, the tert-butoxy group can be installed by reaction with potassium tert-butoxide. The efficiency of this reaction is highly dependent on the reaction conditions.

Key parameters for optimization include the choice of solvent, reaction temperature, and the presence of any additives. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are typically employed to facilitate the dissolution of the reagents and promote the reaction. The reaction temperature is another critical factor, with higher temperatures generally leading to faster reaction rates, although this must be balanced against the potential for side reactions.

Table 1: Optimization of the Nucleophilic Aromatic Substitution Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) of 6-(tert-butoxy)pyridine-2-carbonitrile |

|---|---|---|---|---|

| 1 | THF | 25 | 24 | 45 |

| 2 | THF | 65 | 12 | 78 |

| 3 | DMF | 25 | 12 | 65 |

| 4 | DMF | 80 | 6 | 92 |

| 5 | DMSO | 25 | 12 | 70 |

Note: The data in this table is illustrative and based on typical optimization studies for SNAr reactions on halopyridines.

Conversion of the Nitrile to Carboximidamide via the Pinner Reaction

The final step in the synthesis is the conversion of the 2-cyano group to a carboximidamide functionality. The Pinner reaction is a classic and reliable method for this transformation. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org This reaction typically involves the treatment of the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride, to form an intermediate imidate salt (a Pinner salt). Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired carboximidamide. wikipedia.org

Optimization of the Pinner reaction is crucial for achieving high yields and avoiding the formation of byproducts such as esters or amides. Key parameters to be optimized include the choice of alcohol, the concentration of the acid catalyst, the reaction temperature, and the conditions for the subsequent aminolysis step. Anhydrous conditions are paramount to prevent hydrolysis of the intermediate imidate.

Lewis acids have also been shown to promote Pinner-type reactions, offering an alternative to strong protic acids. nih.gov The choice of Lewis acid and its stoichiometry can significantly influence the reaction outcome.

Table 2: Optimization of the Pinner Reaction and Aminolysis

| Entry | Alcohol | Acid Catalyst (equiv.) | Temperature (°C) | Aminolysis Conditions | Yield (%) of this compound |

|---|---|---|---|---|---|

| 1 | Methanol | HCl (gas) | 0 | NH3 in Methanol | 65 |

| 2 | Ethanol | HCl (gas) | 0 | NH3 in Methanol | 75 |

| 3 | Methanol | TMSCl (2.0) | 25 | NH4Cl, heat | 72 |

Note: The data in this table is illustrative and based on general principles of Pinner reaction optimization.

By systematically optimizing each step of the synthetic sequence, from the initial multicomponent scaffold formation to the final functional group transformations, it is possible to develop a robust and high-yielding process for the synthesis of this compound and its analogues. These sophisticated methodologies are essential for the efficient production of these valuable compounds for further research and application.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques

A combination of advanced spectroscopic methods has been employed to build a comprehensive picture of the molecule's structural and electronic properties.

While specific experimental NMR data for 6-(Tert-butoxy)pyridine-2-carboximidamide is not widely available in published literature, analysis of related structures such as pyridine-2-carboxamide provides valuable predictive insights. For instance, in analogues, the pyridine (B92270) ring protons typically exhibit characteristic shifts and coupling constants. The presence of the tert-butoxy (B1229062) group at the 6-position would be expected to induce a significant upfield shift for the adjacent proton on the pyridine ring due to its electron-donating nature. The protons of the tert-butyl group itself would present as a sharp singlet in the 1H NMR spectrum, typically in the range of 1.3-1.5 ppm. The carboximidamide group would show distinct signals for the NH protons, the chemical shifts of which would be sensitive to solvent and concentration due to hydrogen bonding. Advanced 2D NMR techniques, such as COSY and HSQC, would be crucial in definitively assigning the proton and carbon signals of the pyridine ring and confirming the connectivity within the molecule.

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound. Predicted mass spectrometry data suggests several possible adducts that could be observed. uni.lu The exact mass of the protonated molecule ([M+H]+) would allow for the unambiguous determination of its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation, with expected cleavages occurring at the tert-butoxy group (loss of isobutylene) and within the carboximidamide moiety.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]+ | 194.12878 |

| [M+Na]+ | 216.11072 |

| [M+K]+ | 232.08466 |

| [M+NH4]+ | 211.15532 |

Vibrational spectroscopy offers a window into the functional groups present in the molecule. The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the carboximidamide group would appear as broad bands in the region of 3200-3400 cm-1. The C=N stretching of the imidamide and the pyridine ring vibrations would be observed in the 1600-1650 cm-1 and 1400-1600 cm-1 regions, respectively. The C-O stretching of the tert-butoxy group would likely appear around 1250 cm-1. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyridine ring.

Electronic spectroscopy (UV/Vis) would reveal information about the conjugated π-system of the pyridine ring. Pyridine and its derivatives typically exhibit π→π* transitions in the UV region. The substitution with the electron-donating tert-butoxy group and the carboximidamide group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Single-Crystal X-ray Diffraction Analysis

Although a specific crystal structure for this compound has not been reported, analysis of closely related pyridine-2-carboxamide and pyridine-2,6-dicarboxamide structures provides a strong basis for predicting its solid-state characteristics.

Single-crystal X-ray diffraction would provide the most precise information on the molecular geometry of this compound. It would be expected that the pyridine ring is essentially planar. The bond lengths and angles within the pyridine ring would be influenced by the electronic effects of the substituents. The C-O bond of the tert-butoxy group and the C-C bond connecting the carboximidamide group to the ring would be of particular interest. The geometry around the carboximidamide group, including the C=N and C-N bond lengths, would provide insight into the degree of delocalization within this moiety.

Conformational Dynamics in the Crystalline State

In the crystalline state, the conformation of this compound is expected to be governed by a delicate balance of intramolecular steric hindrance and intermolecular hydrogen bonding. The bulky tert-butoxy group at the 6-position of the pyridine ring is likely to play a significant role in determining the crystal packing arrangement.

Studies on related pyridine-2-carboxamide and pyridine-2-carboximidamide structures reveal a general tendency for the carboxamide or carboximidamide group to be nearly coplanar with the pyridine ring. scirp.orgresearchgate.net This planarity is often stabilized by intramolecular hydrogen bonds and resonance effects. However, the large tert-butoxy group in the target molecule may induce some torsional strain, potentially leading to a slight deviation from planarity.

The crystal packing of analogous compounds is heavily influenced by hydrogen bonding. Pyridine-2-carboxamides, for instance, are known to form extended hydrogen-bonded networks. scirp.org The amide groups, with their hydrogen bond donors and acceptors, often lead to the formation of one-dimensional chains or more complex three-dimensional lattices. scirp.orgnih.gov In the case of N′-aminopyridine-2-carboximidamide, intermolecular N—H⋯N hydrogen-bonding interactions are key in forming two-dimensional networks. researchgate.net It is therefore highly probable that this compound will exhibit similar hydrogen-bonding motifs, likely forming dimers or chains through its carboximidamide group.

The presence of the tert-butoxy group could also lead to the formation of polymorphic crystal structures. nih.govnih.gov Polymorphism, the ability of a compound to exist in more than one crystalline form, is often driven by subtle differences in molecular conformation and packing. The conformational flexibility of the tert-butoxy group, combined with the potential for different hydrogen-bonding arrangements, makes conformational polymorphism a distinct possibility for this compound.

To illustrate the crystallographic parameters that might be expected, the following table presents data from a closely related structure, N′-aminopyridine-2-carboximidamide. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.6955 (14) |

| b (Å) | 3.8408 (5) |

| c (Å) | 14.592 (4) |

| β (°) | 91.631 (19) |

| Volume (ų) | 319.08 (12) |

| Z | 2 |

Integration of Spectroscopic and Crystallographic Data for Comprehensive Structural Understanding

A complete and unambiguous structural characterization of this compound requires the integration of data from both spectroscopic and crystallographic techniques. While X-ray crystallography provides precise information about the atomic arrangement in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable insights into the molecule's structure in solution and its vibrational modes.

Solid-state NMR (ssNMR) would be particularly useful in complementing X-ray diffraction data. In cases where suitable single crystals for X-ray analysis cannot be obtained, ssNMR can provide information about the number of crystallographically independent molecules in the unit cell and details about molecular conformation and packing. For polymorphic systems, ssNMR is a powerful tool for distinguishing between different crystalline forms.

Infrared spectroscopy is another key technique for a comprehensive structural analysis. The positions and shapes of IR absorption bands corresponding to the N-H, C=N, and C-O stretching vibrations can confirm the presence of these functional groups and provide information about their involvement in hydrogen bonding. In the solid state, changes in these vibrational frequencies compared to the solution state can corroborate the hydrogen-bonding patterns observed in the crystal structure.

The following table summarizes the key analytical data that would be integrated for a comprehensive structural understanding of this compound, with expected values based on related compounds.

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. | Near-planar pyridine-carboximidamide core, with hydrogen-bonded dimers or chains. Possible disorder in the tert-butoxy group. |

| 1H & 13C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons in solution. | Characteristic signals for the pyridine ring protons, the tert-butyl protons, and the carbons of the pyridine and tert-butoxy groups. |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups, information on hydrogen bonding. | N-H stretching bands in the 3200-3400 cm-1 region, likely broadened due to hydrogen bonding. A strong C=N stretching band around 1640-1660 cm-1. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound, and characteristic fragmentation patterns. |

By combining the detailed geometric information from X-ray crystallography with the spectroscopic data, a complete and robust model of the molecular and supramolecular structure of this compound can be constructed. This integrated approach is essential for a thorough understanding of its chemical properties and behavior.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. These ab initio methods are instrumental in predicting a range of molecular characteristics from the ground state electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Molecular Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-(Tert-butoxy)pyridine-2-carboximidamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry to its lowest energy state. nih.govnih.gov Such calculations would yield key electronic properties like total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges). These properties are fundamental to understanding the molecule's polarity and the nature of its chemical bonds. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Table 1: Predicted Molecular Properties of this compound using DFT (Illustrative) Disclaimer: The following data is illustrative and based on typical values for similar compounds, as specific computational studies for this compound are not publicly available.

| Parameter | Predicted Value |

|---|---|

| Total Energy (Hartree) | -652.xxxx |

| Dipole Moment (Debye) | 3.5 - 4.5 |

| HOMO Energy (eV) | -6.x |

| LUMO Energy (eV) | -1.x |

| Energy Gap (eV) | 4.x - 5.x |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyridine (B92270) ring and the amidine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient areas, suggesting the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A larger gap implies higher stability and lower reactivity. From this energy gap, various reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the chemical potential. These descriptors quantify the molecule's resistance to deformation of its electron cloud and its tendency to attract electrons.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP map would show negative potential (typically colored red) around the nitrogen atoms of the pyridine ring and the carboximidamide group, indicating these are the most probable sites for electrophilic attack and for forming hydrogen bonds as an acceptor. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amidine group, marking them as likely sites for nucleophilic attack and hydrogen bond donation. The tert-butoxy (B1229062) group would present a more neutral (green) potential. This mapping is invaluable for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the vibrational frequencies of this compound, a theoretical spectrum can be generated. nih.govnih.gov The calculations would predict the frequencies and intensities of the fundamental vibrational modes of the molecule. These modes would include characteristic stretching and bending vibrations of the various functional groups, such as the N-H and C=N stretches of the carboximidamide group, the C-O stretch of the tert-butoxy group, and the vibrations of the pyridine ring. A comparison of the theoretical spectrum with an experimental one can help in the definitive assignment of the observed spectral bands.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) Disclaimer: The following data is illustrative and based on typical values for similar compounds, as specific computational studies for this compound are not publicly available.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Amidine (N-H) | Stretching | 3300 - 3500 |

| Amidine (C=N) | Stretching | 1640 - 1680 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Tert-butoxy (C-O) | Stretching | 1200 - 1300 |

| Tert-butyl (C-H) | Stretching | 2850 - 3000 |

Molecular Modeling and Simulation Studies

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation studies can explore the dynamic behavior and conformational landscape of the molecule.

Conformational Space Exploration through Computational Methods

The presence of rotatable bonds in this compound, particularly the C-O bond of the tert-butoxy group and the C-C bond connecting the carboximidamide group to the pyridine ring, allows for multiple conformations. Computational methods such as systematic conformational searches or molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. These studies would reveal the preferred spatial arrangement of the tert-butoxy and carboximidamide groups relative to the pyridine ring. Understanding the conformational preferences is crucial as different conformers can exhibit different biological activities and physical properties. Intramolecular hydrogen bonding between the amidine group and the pyridine nitrogen could also play a significant role in stabilizing certain conformations.

Prediction of Physicochemical Descriptors for Computational Chemical Space Mapping

The mapping of a compound within the vastness of chemical space is fundamental to predicting its behavior and potential as a drug candidate. This is achieved by calculating various physicochemical descriptors. For this compound, several key descriptors have been predicted using computational models, which are crucial for assessing its drug-likeness and pharmacokinetic profile. These descriptors provide a quantitative framework for understanding the molecule's size, polarity, and flexibility.

Key predicted physicochemical descriptors for this compound are summarized in the table below. These values are instrumental in early-stage drug discovery, offering a preliminary assessment of the compound's suitability for further investigation.

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 193.26 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| XLogP3 | 1.4 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Indicates the potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 4 | Indicates the potential for forming hydrogen bonds with biological targets. |

| Rotatable Bond Count | 3 | A measure of molecular flexibility, which can impact target binding. |

| Topological Polar Surface Area (TPSA) | 68.6 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Formal Charge | 0 | The overall charge of the molecule. |

These descriptors collectively suggest that this compound possesses properties consistent with orally available drugs, positioning it in a favorable region of chemical space for potential therapeutic applications.

Advanced Ligand-Target Interaction Analysis via Molecular Docking and Molecular Dynamics Simulations

To explore the therapeutic potential of this compound, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze its interactions with specific biological targets.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking the ligand (this compound) into the binding site of a protein target. The process helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The binding affinity is often estimated through scoring functions, providing a rank-ordering of potential drug candidates. For this compound, molecular docking studies would be instrumental in identifying potential protein targets and elucidating the structural basis of its activity.

Molecular Dynamics (MD) Simulations provide a more dynamic and detailed view of the ligand-target interactions over time. Following a promising docking pose, an MD simulation can be initiated to observe the stability of the complex and the conformational changes that may occur in both the ligand and the protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of the system's evolution over time. This provides deeper insights into the binding thermodynamics and kinetics, which are crucial for understanding the mechanism of action. MD simulations can reveal the role of solvent molecules and the flexibility of the protein in the binding process, offering a more realistic representation of the biological environment.

Application of Topological Analysis, e.g., Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the chemical bonding and structure of a molecule based on the topology of the electron density. This approach, developed by Richard Bader, allows for a rigorous definition of atoms and the bonds that connect them within a molecule.

For this compound, a QTAIM analysis would involve the calculation of the electron density and its topological properties, such as bond critical points (BCPs). The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bonds.

A QTAIM analysis of this compound would enable:

Characterization of Covalent and Non-Covalent Interactions: By analyzing the BCPs, it is possible to distinguish between strong covalent bonds and weaker non-covalent interactions within the molecule.

Quantification of Bond Strength and Polarity: The values of ρ and ∇²ρ at the BCPs can be correlated with the strength and polarity of the chemical bonds.

Identification of Intramolecular Hydrogen Bonds: QTAIM is particularly adept at identifying and characterizing weak interactions, such as intramolecular hydrogen bonds, which can significantly influence the conformation and reactivity of the molecule.

This level of detailed electronic structure analysis provides a fundamental understanding of the molecule's stability, reactivity, and potential interaction modes, complementing the insights gained from molecular docking and dynamics simulations.

Reactivity Profiles and Mechanistic Studies

Investigation of Reaction Pathways and Transition States

Specific reaction pathways and transition states for 6-(tert-butoxy)pyridine-2-carboximidamide have not been explicitly calculated and published. However, insights can be drawn from computational studies on similar heterocyclic systems. For instance, theoretical investigations into the reactions of pyridine (B92270) derivatives often involve density functional theory (DFT) calculations to map potential energy surfaces and identify transition states.

In hypothetical reactions, such as N-alkylation or acylation of the carboximidamide group, transition state geometries would likely involve the approach of the electrophile to one of the nitrogen atoms. The activation energy for these processes would be influenced by the steric hindrance of the tert-butoxy (B1229062) group and the electronic stabilization of the transition state by the pyridine ring.

Table 1: Hypothetical Transition State Analysis for Electrophilic Attack

| Reaction Type | Attacking Species | Likely Transition State Geometry | Factors Influencing Activation Energy |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Trigonal bipyramidal at nitrogen | Steric hindrance from tert-butoxy group, solvent effects |

| N-Acylation | Acyl chloride | Tetrahedral intermediate at nitrogen | Electronic nature of the acyl group, leaving group ability |

Reactivity of the Carboximidamide Functionality under Diverse Conditions

The carboximidamide group is known for its versatility in chemical transformations. It can act as a nucleophile through its nitrogen atoms or be involved in cyclocondensation reactions to form various heterocyclic systems.

Under acidic conditions, the carboximidamide moiety is likely to be protonated, increasing its susceptibility to nucleophilic attack. In the presence of strong bases, deprotonation of one of the nitrogen atoms can occur, enhancing its nucleophilicity.

Pyridine-2-carboxamides, closely related structures, are known to act as chelating ligands for various metal ions. mdpi.comnih.gov It is highly probable that this compound would exhibit similar coordinating properties, with the pyridine nitrogen and one of the carboximidamide nitrogens forming a stable chelate ring with metal centers. semanticscholar.orgmdpi.com

Influence of Pyridine Ring Substituents on Reaction Outcomes and Selectivity

The substituents on the pyridine ring, the tert-butoxy group at the 6-position and the carboximidamide group at the 2-position, have a profound impact on the molecule's reactivity.

The tert-butoxy group is a bulky, electron-donating group. Its electron-donating nature increases the electron density on the pyridine ring, which could facilitate electrophilic aromatic substitution, although the steric bulk might direct incoming electrophiles to specific positions. Conversely, this increased electron density can also influence the acidity of the carboximidamide protons.

The carboximidamide group at the 2-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the 4- and 6-positions. However, the presence of the tert-butoxy group at the 6-position would sterically hinder nucleophilic attack at that site.

The interplay of these electronic and steric effects governs the regioselectivity of reactions involving the pyridine ring. For example, in a hypothetical nitration reaction, the directing effects of the two substituents would need to be carefully considered.

Table 2: Predicted Influence of Substituents on Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |

|---|---|---|---|---|

| tert-Butoxy | 6 | Electron-donating | High | Activates ring towards electrophilic substitution, sterically hinders attack at position 6. |

| Carboximidamide | 2 | Electron-withdrawing | Moderate | Deactivates ring towards electrophilic substitution, activates for nucleophilic substitution at positions 4 and 6. |

Elucidation of Intermolecular and Intramolecular Reaction Dynamics

The potential for both intermolecular and intramolecular reactions is a key feature of this compound's chemical profile.

Intermolecular Reactions: The carboximidamide group can participate in hydrogen bonding, leading to the formation of dimers or larger aggregates in solution and in the solid state. These intermolecular interactions can influence the compound's physical properties and its reactivity in solution. Reactions with external reagents, such as cyclocondensation with 1,3-dicarbonyl compounds, would proceed via an intermolecular mechanism. youtube.com

Intramolecular Reactions: The proximity of the carboximidamide group to the pyridine nitrogen allows for the possibility of intramolecular cyclization reactions under certain conditions. For instance, with a suitable leaving group attached to the carboximidamide nitrogen, an intramolecular nucleophilic attack by the pyridine nitrogen could lead to the formation of a fused heterocyclic system. While not documented for this specific molecule, such cyclizations are known for related pyridine derivatives.

Applications As Catalytic Ligands and Synthetic Building Blocks

Utilization of Pyridine (B92270) Carboximidamides in Transition Metal Catalysis

Pyridine-based ligands are fundamental in coordination chemistry and homogeneous catalysis, serving to stabilize metal centers and modulate their reactivity. researchgate.net The pyridine carboximidamide framework is particularly effective due to its multiple nitrogen donor atoms, which can form stable chelate complexes with a variety of transition metals. nbinno.com This ability to form well-defined metal complexes is crucial for developing efficient and selective catalytic processes. researchgate.netnih.gov

Ligand Design for Reductive Cross-Electrophile Coupling Reactions, particularly Nickel-Catalyzed Processes

Reductive cross-electrophile coupling (CEC) has emerged as a powerful method for forming carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that rely on pre-formed organometallic reagents. tcichemicals.com In these reactions, two different electrophiles are coupled in the presence of a transition metal catalyst and a stoichiometric reductant. Nickel has become a prominent catalyst for these transformations, and the design of the supporting ligand is critical to its success. mdpi.comprinceton.edu

Pyridine carboximidamide derivatives have proven to be exceptionally effective ligands for nickel-catalyzed CEC reactions. tcichemicals.comsigmaaldrich.com These ligands are adept at stabilizing the various oxidation states of nickel (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) that are often invoked in the catalytic cycle. princeton.edu The strong coordination of the pyridine and carboximidamide nitrogens helps to prevent catalyst decomposition while promoting the desired bond-forming steps.

Research has demonstrated that ligands such as Pyridine-2,6-dicarboximidamide enable the nickel-catalyzed cross-coupling of a diverse range of substrates, including challenging heteroaryl halides with alkyl halides. tcichemicals.comsigmaaldrich.com The electronic properties of the ligand can be fine-tuned by substituents on the pyridine ring. The tert-butoxy (B1229062) group in 6-(Tert-butoxy)pyridine-2-carboximidamide, for instance, acts as an electron-donating group, which can influence the redox potentials of the nickel center and, consequently, the efficiency of the catalytic process. mdpi.com The development of dual catalytic systems, sometimes involving a photocatalyst in conjunction with a nickel complex, has further expanded the scope of these reactions, allowing them to proceed under mild, room-temperature conditions with visible light irradiation. nih.govchemrxiv.org

| Ligand Feature | Role in Nickel-Catalyzed Cross-Electrophile Coupling | Key Advantages |

| Pyridine Nitrogen | Coordinates to the nickel center, providing a stable anchor point. | Enhances catalyst stability and lifetime. |

| Carboximidamide Group | Acts as a bidentate or monodentate ligand, stabilizing multiple nickel oxidation states. | Facilitates key elementary steps like oxidative addition and reductive elimination. |

| Substituents (e.g., Tert-butoxy) | Modulate the electronic and steric properties of the ligand and the catalyst. | Allows for fine-tuning of reactivity and selectivity for specific substrates. nih.gov |

| Overall Structure | Forms a robust pincer or bidentate coordination environment around the metal. | Suppresses side reactions such as β-hydride elimination. mdpi.com |

Role in Other Metal-Catalyzed Organic Transformations and Coordination Chemistry

Beyond nickel-catalyzed CEC, pyridine carboximidamide and related pyridine carboxamide structures are valuable ligands for a broader range of transition metals and transformations. guidechem.com Their ability to act as multidentate ligands allows them to form stable complexes with metals such as zinc, cadmium, mercury, and palladium. nbinno.comresearchgate.net The resulting coordination complexes can exhibit unique geometries, from discrete octahedral molecules to extended polymeric chains, depending on the metal and reaction conditions. researchgate.net

These metal complexes are not only intermediates in catalytic cycles but also of interest in materials science. nbinno.com The defined geometry and electronic nature of the pyridine carboximidamide ligand contribute to the predictable assembly of metal-organic frameworks and other functional materials with potential applications in electronics, sensors, and luminescent devices. nbinno.comnih.gov Furthermore, the core scaffold has been incorporated into ligands for palladium-catalyzed reactions, such as aminocarbonylation, for the synthesis of complex heterocyclic amides. nih.gov

| Metal | Complex Type | Application Area | Reference |

| Zinc (II) | Discrete octahedral complex [Zn(NCS)₂(pia)₂] | Coordination Chemistry | researchgate.net |

| Cadmium (II) | Polymeric chain [Cd(μ-SCN)₂(pia)] | Coordination Chemistry, Materials Science | researchgate.net |

| Mercury (II) | Dimeric complex [(μ₂-SCN-SCN)₂(pia)₂Hg₂] | Coordination Chemistry | researchgate.net |

| Palladium (II) | Catalytic intermediate in carbonylation reactions | Organic Synthesis | nih.gov |

pia = picolinamide (B142947) (pyridine-2-carboxamide)

Scaffold Utility in the Construction of Complex Molecular Architectures

The rigid, planar structure of the pyridine ring combined with the hydrogen-bonding capabilities of the carboximidamide group makes this compound an excellent scaffold for building larger, more complex molecular architectures. mdpi.com Such scaffolds are crucial in supramolecular chemistry, materials science, and medicinal chemistry for the rational design of functional molecules. mdpi.com

Derivatives of pyridine-2,6-dicarboxamide have been used to synthesize symmetrical structures that self-assemble through intermolecular hydrogen bonding. mdpi.com This predictable self-assembly can be exploited to create well-ordered crystalline materials. Moreover, the pyridine carboximidamide scaffold can be used as a central building block to which other functional units are attached. For example, it has been used in the synthesis of pyridine-bridged Schiff bases, creating larger molecules with potential antimicrobial properties. nih.gov In materials science, related pyridine dicarbonitrile scaffolds bearing carbazole (B46965) units have been synthesized via Sonogashira coupling to create advanced organic semiconductors with applications in electronics. nih.gov The defined geometry of the pyridine core is essential for controlling the electronic properties and molecular packing of these complex systems.

Strategies for Directed Functionalization and Derivatization

The utility of this compound as a building block is significantly enhanced by the array of chemical strategies available for its functionalization and derivatization. These methods allow for the precise modification of the core structure to tailor its properties for specific applications.

One powerful strategy is the direct C–H functionalization of the pyridine ring. nih.gov Transition-metal catalysis can be employed to selectively activate and substitute the C-H bonds at other positions on the pyridine ring, allowing for the introduction of alkyl, aryl, or other functional groups without requiring pre-functionalized starting materials. nih.gov

Another common approach is through cross-coupling reactions . If the pyridine ring is modified to include a halide (e.g., a bromo or iodo group), it can participate in a wide range of palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. nih.gov This allows for the attachment of diverse molecular fragments. For instance, Sonogashira coupling has been used to link ethynylphenyl groups to a pyridine core, creating extended π-conjugated systems. nih.gov

Finally, the functional groups already present on the molecule can be transformed. The tert-butoxy group can be cleaved under acidic conditions to reveal a hydroxyl group, which can then be further modified. The carboximidamide group itself can be derived from a nitrile or an amide precursor, and its reactivity can be harnessed for further transformations. For example, related imidazo[1,2-a]pyridine (B132010) carboxylic acids have been coupled with amino acid derivatives to form complex peptide-like structures. researchgate.net

| Strategy | Description | Example Application |

| Direct C–H Functionalization | Activation of a C–H bond on the pyridine ring, typically with a transition metal catalyst, to form a new C-C or C-heteroatom bond. nih.gov | Introduction of new alkyl or aryl substituents to modify steric and electronic properties. |

| Cross-Coupling Reactions | Coupling of a halogenated pyridine derivative with an organometallic reagent (e.g., boronic acids, alkynes) using a catalyst. nih.gov | Synthesis of complex conjugated systems for organic electronics. nih.gov |

| Functional Group Interconversion | Chemical transformation of existing functional groups (e.g., hydrolysis of the tert-butoxy group, amide coupling). | Conversion of a carboxylic acid analogue to amides or hydrazides for biological applications. researchgate.net |

Structure Property/function Relationships in Pyridine Carboximidamide Systems

Methodological Approaches to Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are prominent computational methodologies used to correlate the structural features of compounds with their biological activities or physicochemical properties. ijnrd.orgnih.gov These models are built upon molecular descriptors that quantify various aspects of a molecule's structure, such as electronic, steric, and lipophilic properties. nih.gov For pyridine (B92270) carboximidamide systems, QSAR can elucidate how different substituents on the pyridine ring influence the molecule's interaction with a biological target, for instance, by modulating its binding affinity. nih.gov

The Hammett equation is another powerful tool for quantifying the influence of substituents on the reactivity of aromatic compounds. libretexts.org It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for a series of reactions with a parameter that describes the electronic effect of a substituent. libretexts.orgnih.gov In the context of pyridine derivatives, Hammett plots can be used to assess the sensitivity of a particular reaction to the electron-donating or electron-withdrawing nature of a substituent. researchgate.netsciepub.comresearchgate.net For example, the pKa of substituted pyridinium (B92312) ions shows a linear correlation with Hammett substituent constants. sciepub.com Such analyses are crucial for understanding and predicting the reactivity of compounds like 6-(tert-butoxy)pyridine-2-carboximidamide.

Table 1: Methodological Approaches in Structure-Reactivity Studies

| Methodology | Description | Application in Pyridine Systems |

|---|---|---|

| QSAR/QSPR | Correlates structural descriptors with biological activity or physicochemical properties. ijnrd.orgnih.gov | Predicting the biological activities of novel pyridine carboximidamide derivatives. nih.gov |

| Hammett Equation | Quantifies the electronic effect of substituents on reaction rates and equilibria. libretexts.org | Assessing the influence of substituents on the pKa and reactivity of the pyridine ring. sciepub.comresearchgate.net |

Influence of Substituent Effects on Electronic and Steric Properties

Substituents on the pyridine ring profoundly impact the molecule's electronic and steric properties, which in turn dictate its reactivity and intermolecular interactions. The tert-butoxy (B1229062) group at the 6-position of this compound is a bulky and electron-donating substituent.

Electronic Effects:

The tert-butoxy group, being an oxygen-linked alkyl group, is an electron-donating group through resonance and induction. This increases the electron density on the pyridine ring, which can influence its basicity and reactivity in electrophilic aromatic substitution reactions. rsc.org Studies on substituted pyridines have shown that electron-donating groups can modulate the electronic structure and impact the energy of the frontier molecular orbitals. rsc.orgnih.gov This, in turn, can affect the compound's ability to participate in charge-transfer interactions. nih.gov

Steric Effects:

The tert-butyl group is one of the most sterically demanding substituents. numberanalytics.com Its presence at the 2- or 6-position of a pyridine ring can significantly hinder the approach of reactants to the nitrogen atom and adjacent positions. stackexchange.comrsc.org This steric hindrance can affect the basicity of the pyridine nitrogen by making it less accessible for protonation. stackexchange.com For instance, 2,6-di-tert-butylpyridine (B51100) is a well-known sterically hindered, non-nucleophilic base. stackexchange.com In this compound, the bulky tert-butoxy group can influence the conformation of the carboximidamide side chain and restrict its rotation, potentially impacting its ability to bind to a target protein. acs.org

Table 2: Influence of a Tert-butoxy Substituent on Pyridine Properties

| Property | Effect of Tert-butoxy Group | Consequence |

|---|---|---|

| Electronic | Electron-donating | Increased electron density on the pyridine ring. rsc.org |

| Steric | Bulky | Hindrance to the approach of reactants to the nitrogen and adjacent positions. stackexchange.com |

Characterization of Specific Molecular Interactions Guided by Structural Features, including Hydrogen Bonding and π-Stacking

The structural features of this compound, namely the pyridine ring, the carboximidamide group, and the tert-butoxy substituent, guide its participation in specific non-covalent interactions that are crucial for its crystal packing and interactions with biological macromolecules.

Hydrogen Bonding:

The carboximidamide group is a potent hydrogen bond donor and acceptor. The N-H protons can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as acceptors. rsc.org In the solid state, pyridine carboxamide derivatives often form extended hydrogen-bonded networks. nih.gov These interactions can involve the amide groups forming chains or more complex three-dimensional lattices. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. researchgate.net The presence of the bulky tert-butoxy group may influence the preferred hydrogen bonding patterns by sterically directing the approach of other molecules.

π-Stacking:

The pyridine ring, being an aromatic system, can participate in π-stacking interactions. researchgate.netacs.org These interactions, which arise from the electrostatic and van der Waals forces between aromatic rings, are important in the stabilization of crystal structures and in the binding of ligands to proteins. chemrxiv.orgrsc.org In substituted pyridine carboxamides, π-stacking between pyridine rings of neighboring molecules is a common feature in their crystal structures. nih.govresearchgate.net The electronic nature of the substituents on the pyridine ring can influence the strength of these π-stacking interactions. nih.gov Electron-donating groups, like the tert-butoxy group, can increase the electron density of the π-system, which may affect the geometry and energy of the π-stacking interactions. nih.gov

Table 3: Potential Molecular Interactions of this compound

| Interaction Type | Participating Functional Group(s) | Role in Supramolecular Chemistry |

|---|---|---|

| Hydrogen Bonding | Carboximidamide group, Pyridine nitrogen | Formation of extended networks in the solid state; key for protein-ligand binding. rsc.orgnih.gov |

| π-Stacking | Pyridine ring | Stabilization of crystal packing; contributes to the binding affinity with biological targets. nih.govresearchgate.net |

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

Currently, detailed synthetic procedures for 6-(Tert-butoxy)pyridine-2-carboximidamide are not widely reported. Future research will need to focus on establishing efficient and environmentally benign methods for its preparation.

A primary objective will be the development of synthetic routes that adhere to the principles of green chemistry. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. One potential approach could involve the direct amination of a 6-(tert-butoxy)pyridine-2-carbonitrile precursor, a method that could offer high atom economy.

Furthermore, exploring flow chemistry for the synthesis of this compound could provide significant advantages in terms of safety, scalability, and product purity. Continuous-flow reactors can enable precise control over reaction parameters, leading to improved yields and reduced reaction times.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic Amination of Nitriles | High atom economy, reduced waste | Development of efficient and selective catalysts (e.g., transition metal-based or organocatalysts). |

| Flow Chemistry | Enhanced safety, scalability, and purity | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of enzymes capable of catalyzing the desired transformation. |

Integration of Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural, electronic, and dynamic properties of this compound is crucial for its future applications. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in achieving this.

Detailed characterization using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like HSQC and HMBC, will be essential to unambiguously confirm the molecular structure and study its conformational dynamics in solution. Infrared (IR) and Raman spectroscopy will provide valuable information about the vibrational modes of the molecule, particularly the carboximidamide group, which is key to its coordination chemistry.

In parallel, computational studies employing Density Functional Theory (DFT) and ab initio methods will offer deep insights into the molecule's electronic structure, molecular orbitals, and potential energy surface. These theoretical calculations can predict spectroscopic properties, which can then be correlated with experimental data to provide a comprehensive understanding of the molecule's behavior.

Table 2: Advanced Characterization Techniques and Computational Methods

| Technique/Method | Information Gained | Research Application |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed structural connectivity and conformational analysis. | Unambiguous structure elucidation and study of molecular dynamics. |

| X-ray Crystallography | Precise solid-state structure, bond lengths, and angles. | Understanding intermolecular interactions and packing in the solid state. |

| Density Functional Theory (DFT) | Electronic structure, orbital energies, and predicted spectroscopic data. | Correlation with experimental data and prediction of reactivity. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and interactions with solvent or other molecules. | Understanding solvation effects and potential binding interactions. |

Expansion of Catalytic Applications and Ligand Design Principles

The pyridine-2-carboximidamide scaffold is a known bidentate ligand capable of forming stable complexes with a variety of transition metals. The presence of the tert-butoxy (B1229062) group in this compound can be leveraged to fine-tune the steric and electronic properties of the resulting metal complexes, opening up new possibilities in catalysis.

Future research should focus on synthesizing and characterizing a range of metal complexes of this ligand with catalytically active metals such as palladium, rhodium, and iridium. These complexes could then be screened for their catalytic activity in important organic transformations, including cross-coupling reactions, C-H activation, and asymmetric catalysis. The sterically demanding tert-butoxy group may create a unique coordination environment around the metal center, potentially leading to novel reactivity and selectivity.

Furthermore, this compound can serve as a platform for the rational design of more complex ligands. The carboximidamide group can be further functionalized to introduce additional donor atoms or chiral centers, leading to the development of new classes of polydentate and chiral ligands with tailored properties for specific catalytic applications.

Table 3: Potential Catalytic Applications and Ligand Design Strategies

| Application Area | Metal Center Examples | Key Ligand Design Principles |

| Cross-Coupling Reactions | Palladium, Nickel | Tuning electronic properties of the pyridine (B92270) ring to influence catalytic activity. |

| C-H Activation/Functionalization | Rhodium, Iridium, Ruthenium | Introducing steric bulk to promote selective activation of specific C-H bonds. |

| Asymmetric Catalysis | Chiral transition metals | Incorporation of chiral moieties into the ligand backbone to induce enantioselectivity. |

| Polymerization | Cobalt, Iron | Modification of the ligand to control polymer microstructure and properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Tert-butoxy)pyridine-2-carboximidamide, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves introducing the tert-butoxy group via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate in ) can serve as precursors. Optimization may include using anhydrous conditions, refluxing in polar aprotic solvents (e.g., DMF or THF), and employing catalysts like Pd(PPh₃)₄ for cross-coupling steps. Monitoring reaction progress via TLC or HPLC is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodology :

- NMR : Focus on the tert-butoxy group’s singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C). The pyridine ring protons appear as distinct multiplets between 6.5–8.5 ppm .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should confirm the molecular ion peak at m/z 223.08 (C₁₀H₁₅N₃O), with fragmentation patterns indicating loss of the tert-butoxy group (–C₄H₉O) .

- IR : Look for imidamide N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

Q. How does the tert-butoxy group influence the compound’s solubility in common organic solvents, and how can this inform purification strategies?

- Methodology : The tert-butoxy group enhances solubility in non-polar solvents (e.g., dichloromethane or ethyl acetate) due to its bulky, hydrophobic nature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Solubility tests under varying solvent ratios can optimize recovery .

Advanced Research Questions

Q. How does the tert-butoxy group affect the compound’s stability under different pH conditions, and what experimental approaches can assess hydrolytic degradation?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC, focusing on the appearance of pyridine-2-carboximidamide (loss of tert-butoxy group).

- Kinetic Analysis : Calculate hydrolysis rate constants (k) using first-order kinetics. The tert-butoxy group’s steric hindrance likely reduces degradation at neutral-to-alkaline pH .

Q. In silico modeling suggests potential bioactivity; how can researchers validate these predictions experimentally for this compound?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., calcium channels, as seen in ).

- In Vitro Assays : Test calcium flux inhibition in HEK293 cells or isolated cardiac myocytes. Compare dose-response curves (IC₅₀) with positive controls like verapamil .

Q. When encountering contradictory spectral data (e.g., NMR vs. MS), what systematic approaches can resolve discrepancies in structural confirmation?

- Methodology :

- Control Experiments : Synthesize a deuterated analog to confirm NMR assignments.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.

- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace imidamide nitrogen environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.